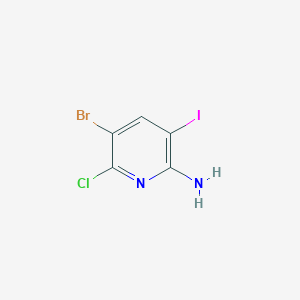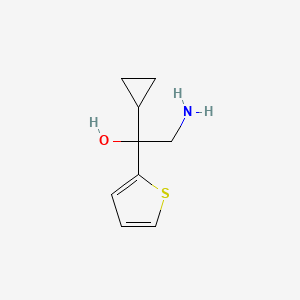
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, also known as ACPTE, is a cyclopropyl thienyl-containing amino alcohol. It is a synthetic compound that has been studied for its potential applications in various scientific research fields. ACPTE has a unique chemical structure that makes it a candidate for use in a variety of biological and chemical systems.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2-thiophenecarboxaldehyde, cyclopropanecarboxylic acid, ammonia, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol
Reaction
Step 1: Condensation of 2-thiophenecarboxaldehyde with cyclopropanecarboxylic acid in the presence of ammonia to form 2-thienylcyclopropanecarboxaldehyde, Step 2: Reduction of 2-thienylcyclopropanecarboxaldehyde with sodium borohydride in ethanol to form 2-thienylcyclopropanemethanol, Step 3: Cyclization of 2-thienylcyclopropanemethanol with hydrochloric acid to form 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, Step 4: Neutralization of the reaction mixture with sodium hydroxide
Applications De Recherche Scientifique
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of a variety of compounds, including peptides, polymers, and small molecules. It has also been used as a starting material in the synthesis of a number of biologically active compounds, including drugs and drug candidates. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been studied for its potential applications in drug delivery systems, as well as for its ability to interact with biomolecules and cellular targets.
Mécanisme D'action
The mechanism of action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is not well understood. However, it is known that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can interact with various biomolecules and cellular targets, such as proteins and enzymes. It is believed that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can bind to these targets and modulate their activity.
Effets Biochimiques Et Physiologiques
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can modulate the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of a number of drugs. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a relatively stable compound and can be stored for long periods of time without significant degradation. This makes it an ideal candidate for use in lab experiments. However, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can be toxic in high concentrations and should be handled with care.
Orientations Futures
Future research on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol will focus on further understanding its mechanism of action and potential applications in drug delivery systems. Additionally, further research will be conducted to explore its potential applications in the synthesis of new compounds, such as peptides and polymers. Finally, further research will be conducted to explore its potential applications in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
2-amino-1-cyclopropyl-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWUXYCZAGBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

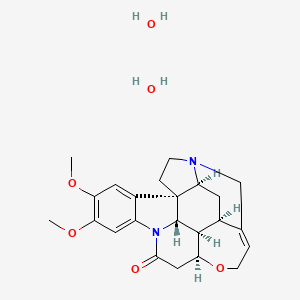
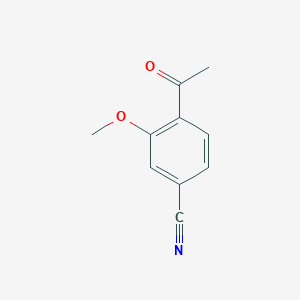
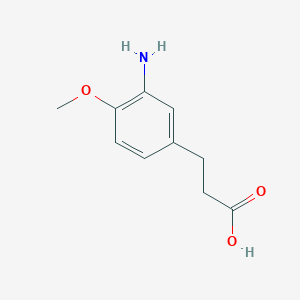
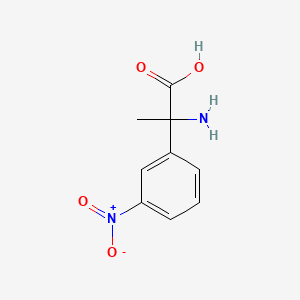
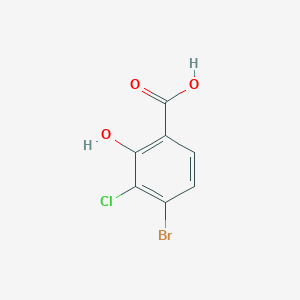
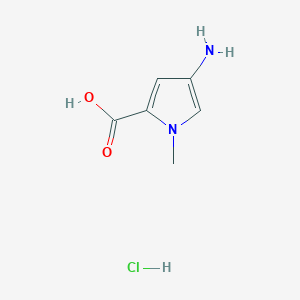
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
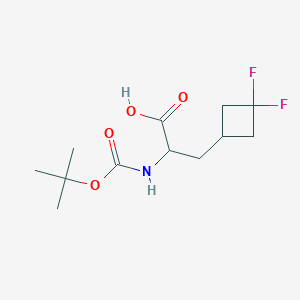

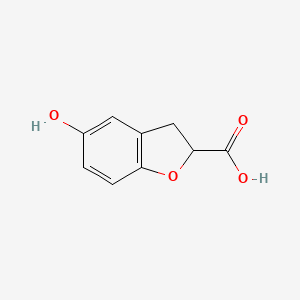
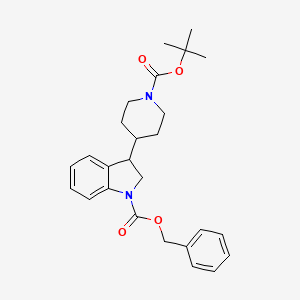
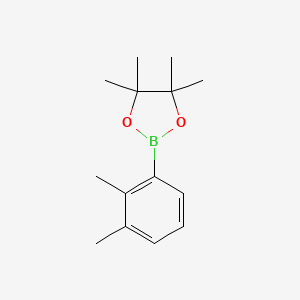
![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
